3-[(4-chlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide
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Overview
Description
3-[(4-chlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide is a synthetic organic compound with the molecular formula C19H16ClNO3S2 . This compound is characterized by the presence of a thiophene ring, a sulfonyl group, and a carboxamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 3-[(4-chlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide typically involves multiple steps, including the formation of the thiophene ring, sulfonylation, and subsequent coupling reactions. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with thiophene-2-carboxylic acid, followed by sulfonylation with sulfonyl chloride and coupling with 4-methylphenylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-[(4-chlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and carboxamide groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts.
Scientific Research Applications
3-[(4-chlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-chlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar compounds to 3-[(4-chlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide include other sulfonyl and carboxamide derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. For example, compounds like 3-[(4-bromobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide and 3-[(4-methylbenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide are structurally related but exhibit different properties due to variations in their substituents .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfonyl]-N-(4-methylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3S2/c1-13-2-8-16(9-3-13)21-19(22)18-17(10-11-25-18)26(23,24)12-14-4-6-15(20)7-5-14/h2-11H,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXZAZZDVKEISL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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